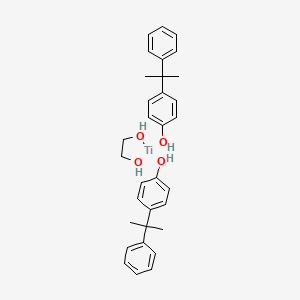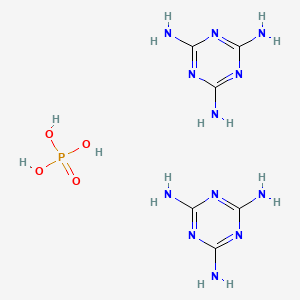
4,5-Bis(2-butenyloxy)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(2-butenyloxy)-2-imidazolidinone is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of two butenyloxy groups attached to the imidazolidinone ring. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-butenyloxy)-2-imidazolidinone typically involves the reaction of imidazolidinone with 2-butenyloxy groups under specific conditions. One common method is the nucleophilic substitution reaction where the imidazolidinone is reacted with 2-butenyloxy halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(2-butenyloxy)-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The butenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidinones, and substituted imidazolidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(2-butenyloxy)-2-imidazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,5-Bis(2-butenyloxy)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(2-butenyloxy)-2-thiazolidinone: Similar structure but with a sulfur atom in the ring.
4,5-Bis(2-butenyloxy)-2-oxazolidinone: Similar structure but with an oxygen atom in the ring.
4,5-Bis(2-butenyloxy)-2-pyrrolidinone: Similar structure but with a five-membered ring.
Uniqueness
4,5-Bis(2-butenyloxy)-2-imidazolidinone is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical and biological properties
Eigenschaften
| 91216-69-2 | |
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+ |
InChI-Schlüssel |
DZLBWVZPOJJFOH-GGWOSOGESA-N |
Isomerische SMILES |
C/C=C/COC1NC(=O)NC1OC/C=C/C |
Kanonische SMILES |
CC=CCOC1C(NC(=O)N1)OCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)



